molecular formula C20H22FN3O2 B2754118 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea CAS No. 946351-98-0

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2754118
CAS No.: 946351-98-0
M. Wt: 355.413
InChI Key: DQERVOHORZDXMU-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea (CAS 946351-98-0) is a chemical compound with the molecular formula C20H22FN3O2 and a molecular weight of 355.4 g/mol . This substituted urea derivative features a pyrrolidin-5-one core, a 4-fluorobenzyl group, and a p-tolyl moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research. Its structural framework is common in the development of pharmacologically active molecules, particularly those targeting enzymatic processes. Similar substituted ureas have been investigated as potential inhibitors of aspartyl proteases, a class of enzymes that includes medically relevant targets like beta-secretase (BACE), which is implicated in the pathogenesis of Alzheimer's disease . Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical and pharmacological studies. Its defined structure, confirmed by its SMILES string (Cc1ccc(NC(=O)NCC2CC(=O)N(Cc3ccc(F)cc3)C2)cc1), allows for precise research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-2-8-18(9-3-14)23-20(26)22-11-16-10-19(25)24(13-16)12-15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQERVOHORZDXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 5-oxopyrrolidin-3-yl intermediate through a cyclization reaction.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride as the reagent.

    Urea Formation: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and tolyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pexmetinib (ARRY-614)

  • Structure : 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)benzyl)urea .
  • Comparison: Core: Pexmetinib uses a pyrazole ring instead of pyrrolidinone, which reduces conformational flexibility but may improve metabolic stability. Substituents: Both compounds share urea and p-tolyl groups, but pexmetinib includes a hydroxyethyl-indazole substituent, enhancing solubility and target engagement (Tie-2/p38 MAPK inhibition). Bioactivity: Pexmetinib is a dual inhibitor of Tie-2 kinase and p38 MAPK, with demonstrated efficacy in myelodysplastic syndromes . The pyrrolidinone core in the target compound could alter kinase selectivity due to differences in hydrogen-bonding capacity.

SARS-CoV-2 Inhibitors (Piperidine Carboxamides)

  • Structures : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and derivatives .
  • Comparison: Core: Piperidine vs. pyrrolidinone. Substituents: Both compounds feature fluorobenzyl groups, but the urea linkage in the target compound may enable broader interactions (e.g., with catalytic lysine residues). Bioactivity: The SARS-CoV-2 inhibitors target viral proteases, whereas urea derivatives like the target compound are more commonly associated with kinase or phosphatase modulation .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Parameter Target Compound Pexmetinib SARS-CoV-2 Inhibitor
Molecular Weight ~400–420 (estimated) 546.6 ~450–480
Core Structure Pyrrolidinone Pyrazole Piperidine
Key Substituents 4-Fluorobenzyl, p-tolyl Hydroxyethyl-indazole, p-tolyl 4-Fluorobenzyl, naphthyl
Therapeutic Target Hypothesized: Kinases Tie-2/p38 MAPK SARS-CoV-2 protease
Solubility Moderate (lactam enhances polarity) High (hydroxyethyl group) Low (naphthyl reduces solubility)

Research Findings and Hypotheses

Urea Linkage: The urea group in both the target compound and pexmetinib is critical for hydrogen-bonding interactions with kinase ATP-binding pockets. However, the pyrrolidinone core may confer distinct binding kinetics due to its conformational flexibility .

Fluorobenzyl Group : The 4-fluorobenzyl moiety is prevalent in protease and kinase inhibitors (e.g., ’s SARS-CoV-2 compounds), suggesting its role in enhancing target affinity and metabolic stability .

p-Tolyl Group : Shared with pexmetinib, this group likely contributes to hydrophobic interactions in kinase binding sites. Its absence in the SARS-CoV-2 inhibitors underscores its specificity for kinase targets .

Q & A

Basic: What are the key steps in synthesizing 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea, and what analytical methods validate its purity?

Answer:
The synthesis involves three critical stages:

Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux with catalysts like p-toluenesulfonic acid .

4-Fluorobenzyl Introduction : Nucleophilic substitution using 4-fluorobenzyl bromide in anhydrous DMF with NaH as a base .

Urea Coupling : Reaction of the intermediate with p-tolyl isocyanate in THF at 0–5°C to form the urea linkage .
Validation : Purity is confirmed via HPLC (≥95% purity), while structural integrity is verified using 1H^1H-/13C^{13}C-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side products?

Answer:
Yield optimization strategies include:

  • Catalyst Screening : Use Pd(OAc)2_2 or CuI for efficient coupling reactions (yield improvement from 60% to 85%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during fluorobenzyl substitution .
  • Temperature Control : Maintain ≤5°C during urea coupling to suppress hydrolysis .
    Side Product Mitigation :
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Monitor reaction progress using TLC (Rf_f = 0.3 in 3:1 hexane/EtOAc) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR identifies aromatic protons (δ 6.8–7.4 ppm) and urea NH signals (δ 5.8–6.2 ppm) .
    • 13C^{13}C-NMR confirms carbonyl groups (δ 170–175 ppm) and quaternary carbons .
  • FT-IR : Detects urea C=O stretch (~1640 cm1^{-1}) and pyrrolidinone C=O (~1680 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between fluorobenzyl and p-tolyl groups .

Advanced: How can researchers investigate this compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

Answer:

  • Biochemical Assays :
    • Fluorescence Polarization : Measure binding affinity to kinases (IC50_{50} values) .
    • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon_{on}/koff_{off}) .
  • Computational Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., ATP-binding pockets) .
  • Mutagenesis Studies : Validate key residues (e.g., catalytic lysine) via site-directed mutagenesis .

Advanced: How should researchers address contradictions in solubility data across different solvent systems?

Answer:

  • Solvent Screening : Test solubility in DMSO (≥50 mg/mL), ethanol (<5 mg/mL), and aqueous buffers (pH 7.4, <0.1 mg/mL) .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .
  • Analytical Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Basic: What stability studies are required to ensure the compound’s integrity under storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Store at 25°C/60% RH and 40°C/75% RH for 1–3 months .
    • Analyze degradation via HPLC (e.g., hydrolysis of urea to amine byproducts) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using LC-MS .

Advanced: How does the substitution pattern (e.g., fluorobenzyl vs. methoxyphenyl) influence bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Fluorobenzyl Group : Enhances lipophilicity (logP = 2.8 vs. 2.1 for non-fluorinated analogs), improving membrane permeability .
    • p-Tolyl Urea : Increases hydrogen bonding with target enzymes (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted phenyl) .
  • Comparative Assays : Test fluorinated vs. chlorinated analogs in enzyme inhibition assays (e.g., 10-fold higher IC50_{50} for 4-Cl substitution) .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Answer:

  • ADME Modeling :
    • SwissADME : Predict oral bioavailability (Bioavailability Score = 0.55) and blood-brain barrier penetration (CNS MPO = 4.2) .
    • CYP450 Metabolism : Use StarDrop to identify major metabolites (e.g., N-dealkylation by CYP3A4) .
  • Molecular Dynamics (MD) : Simulate binding stability in enzyme complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Basic: How can researchers identify and quantify impurities in synthesized batches?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted p-tolyl isocyanate at m/z 136.06) with a limit of quantification (LOQ) of 0.1% .
  • NMR Relaxation Experiments : Differentiate impurities via T1T_1/T2T_2 relaxation times .

Advanced: What in vitro models are suitable for evaluating this compound’s therapeutic potential?

Answer:

  • Cell-Based Assays :
    • Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation .
    • Transwell Migration : Assess anti-metastatic effects in HUVECs .
  • 3D Tumor Spheroids : Evaluate penetration efficacy in multicellular models using confocal microscopy .

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